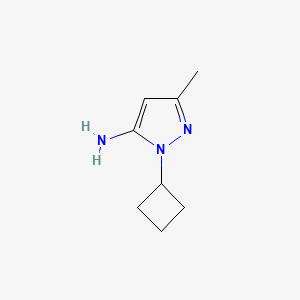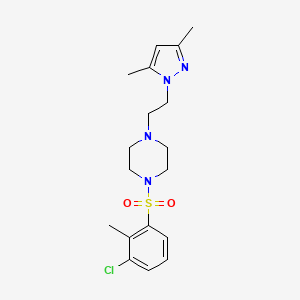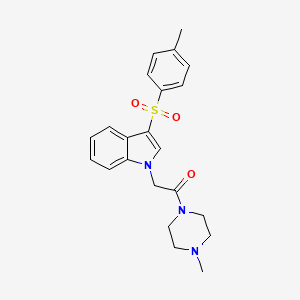
1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
“1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-6-8(9)5-10-11(6)7-3-2-4-7 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 151.21 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine and its derivatives are primarily used in the synthesis and characterization of novel compounds. For instance, heterocyclic amines, including pyrazolone derivatives, are utilized to synthesize novel disazo dyes, which are characterized by their spectral methods and solvatochromic behavior in various solvents. These dyes have potential applications in dyeing industries due to their distinct absorption spectra and the effects of different substituents, acids, and bases on their visible absorption maxima (Karcı, 2008).
Chemical and Biological Properties
In the realm of biological research, pyrazole derivatives, including this compound, are explored for their potential biological activities. Synthesized compounds undergo characterization through various methods, such as FT-IR, UV–visible, and proton NMR spectroscopy, to identify their structure and potential biological activity against targets like breast cancer and microbes (Titi et al., 2020).
Crystallography and Material Studies
The molecule and its derivatives are subjects of crystallography studies to understand the structure and reactivity of compounds better. Single-crystal X-ray diffraction measurements, combined with DFT calculations, are performed to analyze the molecular structure of pyrazole derivatives. These studies help in understanding the factors like intramolecular hydrogen bonding that influence the reactivity of these compounds, which is crucial for developing new synthetic methods and materials (Szlachcic et al., 2020).
Pharmaceutical Research
Additionally, the derivatives of this compound are investigated for their pharmaceutical potential. They are involved in the synthesis of novel compounds with potential as chemotherapeutics, anti-malarials, and pesticides. The microwave-assisted synthesis of these derivatives is noted for its efficiency and the use of water as a solvent, making the process more sustainable and applicable in pharmaceutical research (Law et al., 2019).
Analytical and Synthetic Applications
In analytical chemistry, some derivatives of this molecule are used in the synthesis and characterization of 'research chemicals'. These studies are vital for understanding the structural and pharmacological properties of novel compounds and ensuring the correct identification of research chemicals, which is crucial for both academic research and the development of new drugs (McLaughlin et al., 2016).
Safety and Hazards
The safety information for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-cyclobutyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSQAJDJOITRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)


![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
